PROTAC SARS-CoV-2 Mpro degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H65ClN8O8S |

|---|---|

Molecular Weight |

997.6 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[4-[4-[2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]ethyl]piperazin-1-yl]-1-hydroxy-4-oxobutyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1 |

InChI Key |

XHUUQGCGQBGRQV-GKZFWUSVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC SARS-CoV-2 Mpro degrader-1 mechanism of action

An in-depth technical guide on the mechanism of action for PROTAC-mediated degradation of the SARS-CoV-2 Main Protease (Mpro).

Introduction

The COVID-19 pandemic has underscored the urgent need for innovative antiviral strategies. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a highly conserved enzyme essential for viral replication, making it a prime target for therapeutic intervention. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting their function. This guide details the mechanism of action, quantitative efficacy, and experimental evaluation of PROTACs designed to degrade SARS-CoV-2 Mpro, with a focus on well-characterized examples such as MPD2.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the protein of interest, POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the cell's native proteasome machinery.[1][2] This event-driven, catalytic mechanism allows for substoichiometric activity and can be effective against drug-resistant viral variants.[1][2]

Core Mechanism of Action

The fundamental mechanism of a SARS-CoV-2 Mpro PROTAC, such as MPD2, involves hijacking the host cell's ubiquitin-proteasome system (UPS) to selectively destroy the viral Mpro. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the SARS-CoV-2 Mpro and a host E3 ubiquitin ligase (e.g., Cereblon [CRBN]).[1][3][4] This forms a transient ternary complex (Mpro-PROTAC-E3 Ligase).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Mpro. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition: The polyubiquitinated Mpro is now recognized as a substrate for degradation by the 26S proteasome.

-

Degradation and Recycling: The proteasome unfolds and proteolytically cleaves the Mpro into small peptides. The PROTAC molecule and ubiquitin are released and can participate in further degradation cycles, highlighting the catalytic nature of the process.

This mechanism is confirmed by experiments showing that the degradation of Mpro can be rescued by treatment with proteasome inhibitors, such as MG132.[1][2]

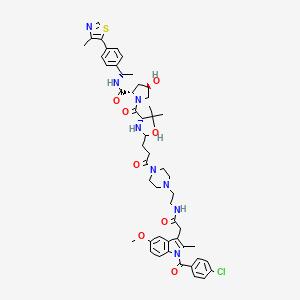

Caption: Signaling pathway of PROTAC-mediated Mpro degradation.

Quantitative Data Summary

The efficacy of Mpro PROTACs is quantified through several key metrics. The data below is for the well-characterized PROTAC degrader MPD2 and related compounds, which utilize an Mpro inhibitor conjugated to a CRBN E3 ligase ligand.[1][3][4]

| Compound | DC₅₀ (nM) [a] | EC₅₀ (nM) [b] | CC₅₀ (µM) [c] |

| MPD1 | 419 | 1780 | 25 |

| MPD2 | 296 | 492 | 120 |

| MPD3 | 431 | 1160 | 21 |

Data Footnotes:

-

[a] Half-maximal Degradation Concentration (DC₅₀): The concentration of the PROTAC required to degrade 50% of Mpro in Mpro-eGFP stable 293T cells.[2]

-

[b] Half-maximal Effective Concentration (EC₅₀): The concentration of the PROTAC that inhibits viral replication by 50% in SARS-CoV-2 infected A549-ACE2 cells.[1]

-

[c] Half-maximal Cytotoxic Concentration (CC₅₀): The concentration of the PROTAC that causes 50% cytotoxicity in 293T cells.[5] A higher CC₅₀ value indicates lower cytotoxicity and a better safety profile.

MPD2 demonstrates potent Mpro degradation with a DC₅₀ value of 296 nM and significant antiviral activity (EC₅₀ = 492 nM) against various SARS-CoV-2 strains.[1] Importantly, it also shows a favorable cytotoxicity profile with a CC₅₀ of 120 µM.

Experimental Protocols

The characterization of Mpro PROTACs involves a series of cell-based and biochemical assays to determine their degradation capability, antiviral efficacy, and safety.

Caption: Experimental workflow for Mpro PROTAC evaluation.

Mpro Degradation Assay (Western Blot)

This assay quantifies the reduction of Mpro protein levels in cells following PROTAC treatment.

-

Cell Lines: 293T cells stably expressing an Mpro-eGFP fusion protein are commonly used.[5]

-

Protocol:

-

Cell Seeding: Plate 5x10⁵ Mpro-eGFP 293T cells per well in a 12-well plate and culture overnight.

-

Treatment: Treat the cells with a serial dilution of the PROTAC degrader (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[6] The lysates are sonicated and clarified by centrifugation.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to Mpro. Following washes, incubate with an HRP-conjugated secondary antibody.[7]

-

Detection and Analysis: Visualize protein bands using a chemiluminescent substrate.[6] Quantify band intensity using densitometry software. The DC₅₀ value is calculated by fitting the dose-response curve.

-

Antiviral Activity Assay

This assay measures the ability of the PROTAC to inhibit viral replication in infected cells.

-

Cell Lines: A549 cells expressing the human ACE2 receptor (A549-hACE2) are a suitable host for SARS-CoV-2 infection.[1]

-

Protocol:

-

Cell Seeding: Seed A549-hACE2 cells (e.g., 1.2 x 10⁴ cells/well) in a 96-well plate.[1]

-

Infection: The next day, infect the cells with a SARS-CoV-2 strain (e.g., WA.1 or variants) at a specific multiplicity of infection (MOI) for 1 hour.[1]

-

Treatment: Remove the viral inoculum and replace it with a fresh culture medium containing two-fold serial dilutions of the PROTAC.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification: Measure the viral load. This is often done by extracting total RNA from the cells and quantifying SARS-CoV-2 mRNA levels using reverse transcription-quantitative PCR (RT-qPCR).

-

Analysis: Calculate the EC₅₀ value from the dose-response curve of viral RNA inhibition.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration at which the PROTAC becomes toxic to host cells.

-

Cell Lines: Uninfected 293T cells or the same host cells used in the antiviral assay (e.g., A549-hACE2) can be used.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of the PROTAC for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: The CC₅₀ value is determined from the dose-response curve of cell viability.

-

Logical Framework of PROTAC Action

The efficacy of an Mpro PROTAC is a direct consequence of its unique tripartite structure, which logically connects its molecular components to its ultimate antiviral effect.

Caption: Logical relationship from PROTAC structure to antiviral effect.

This framework illustrates that the specific chemical moieties of the PROTAC are directly responsible for inducing the cellular degradation machinery, which in turn eliminates a key viral enzyme, thereby halting viral replication and producing a therapeutic effect. This targeted degradation approach offers a powerful and promising strategy for developing next-generation antivirals against SARS-CoV-2 and other viral pathogens.

References

- 1. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease | BioGRID [thebiogrid.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. bio-rad.com [bio-rad.com]

- 7. ptglab.com [ptglab.com]

An In-depth Technical Guide to PROTAC SARS-CoV-2 Mpro Degrader-1 (Compound 5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC SARS-CoV-2 Mpro degrader-1, also identified in scientific literature as compound 5. This molecule is a first-in-class, indomethacin-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. By hijacking the ubiquitin-proteasome system, this PROTAC offers a novel therapeutic strategy against COVID-19.

Core Structure and Mechanism of Action

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the SARS-CoV-2 main protease (Mpro), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The Mpro ligand is derived from indomethacin, a non-steroidal anti-inflammatory drug, which was unexpectedly found to facilitate the degradation of Mpro in infected cells.[2]

The mechanism of action involves the formation of a ternary complex between the Mpro target protein, the PROTAC molecule, and the VHL E3 ligase.[3] This proximity, induced by the PROTAC, leads to the polyubiquitination of Mpro by the E3 ligase. The ubiquitinated Mpro is then recognized and degraded by the host cell's proteasome, effectively reducing the viral load and inhibiting viral replication.[1] Initially, it was hypothesized that these indomethacin-based PROTACs might target the human prostaglandin E synthase-2 (PGES-2); however, experimental evidence demonstrated their specific ability to induce the degradation of SARS-CoV-2 Mpro in both transfected and virus-infected cells.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 5) from published studies.

| Parameter | Value | Cell Line | Assay Type | Reference |

| DC₅₀ (Mpro Degradation) | 18.1 µM | 293T (transfected) | Western Blot | [4] |

| EC₅₀ (Antiviral Activity) | 21.5 µM | Vero E6 | Plaque Reduction Assay | [1] |

| CC₅₀ (Cytotoxicity) | >100 µM | Vero E6 | MTT Assay | [1] |

Signaling Pathway and Mechanism of Action

The signaling pathway for the PROTAC-induced degradation of SARS-CoV-2 Mpro is depicted below. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the viral protease.

Experimental Protocols

Synthesis of this compound (Compound 5)

The synthesis of indomethacin-based PROTACs involves the conjugation of indomethacin with the Von Hippel-Lindau (VHL) E3 ligase ligand through a suitable linker.[1] The carboxylic acid group of indomethacin is a common site for linker attachment via an amidation reaction.[1] For compound 5, a piperazine-based linker is utilized.[3] The general synthetic strategy involves preparing the indomethacin-linker intermediate and the VHL ligand-linker intermediate separately, followed by their coupling to yield the final PROTAC molecule.[4]

Mpro Degradation Assay (Western Blot)

-

Cell Culture and Transfection: Human embryonic kidney 293T cells are cultured and transfected to overexpress the SARS-CoV-2 Mpro protein.[4]

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[4]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SARS-CoV-2 Mpro. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the Mpro band is quantified and normalized to the loading control. The concentration of the PROTAC that results in 50% degradation of Mpro (DC₅₀) is calculated from the dose-response curve.[4]

Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Seeding: Vero E6 cells are seeded in 24-well plates and grown to confluency.[5]

-

Virus Infection: The cell monolayers are infected with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.[5]

-

Compound Treatment: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the PROTAC degrader and a semi-solid substance like Avicel or carboxymethyl cellulose to restrict virus spread to adjacent cells.[5]

-

Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.[5]

-

Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.[5]

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control. The effective concentration that inhibits 50% of plaque formation (EC₅₀) is determined from the dose-response curve.[1]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the development and evaluation of this compound.

References

- 1. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. research.unipd.it [research.unipd.it]

- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of PROTACs in Antiviral Therapy: A Technical Guide to Targeted Viral Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis Targeting Chimera (PROTAC) technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. This innovative approach, initially explored in oncology, is now demonstrating significant promise in the development of novel antiviral therapeutics. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate viral or host proteins essential for viral replication, offering a powerful strategy to combat viral infections, overcome drug resistance, and address previously "undruggable" targets.

This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology in the context of antiviral drug development. It details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for essential assays, and visualizes critical signaling pathways and experimental workflows.

Core Principles of Antiviral PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the viral or host protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional small molecule inhibitors that require sustained high concentrations to block a protein's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[5] This "event-driven" pharmacology can lead to a more potent and sustained biological response at lower doses.[3][6]

A significant advantage of the PROTAC approach in antiviral therapy is its potential to overcome drug resistance.[4] Resistance to conventional antivirals often arises from mutations in the drug-binding site of the target protein. PROTACs, by leading to the complete degradation of the target protein, can be effective even against mutated proteins, as long as the PROTAC can still bind to them.[4]

Quantitative Data on Antiviral PROTAC Efficacy

The following tables summarize key quantitative data from published studies on antiviral PROTACs, providing a comparative overview of their potency and efficacy against various viruses.

Table 1: PROTACs Targeting Hepatitis C Virus (HCV)

| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | EC50 (µM) | Cell Line | Reference |

| DGY-08-097 | NS3/4A Protease | Tricyclic imide (CRBN) | 50 | 247 | 0.748 | Huh7.5 | [4] |

| PROTAC Molecule 1 | NS3/4A Protease | Lenalidomide (CRBN) | - | - | 10-40 | Not Specified | [1] |

| PROTAC Molecule 2 | NS3/4A Protease | Pomalidomide (CRBN) | - | - | 10-40 | Not Specified | [1] |

Table 2: PROTACs Targeting Influenza Virus

| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | EC50 (µM) | Cell Line | Reference |

| V3 | Hemagglutinin (HA) | VHL | - | 4.53 - 8.98 | 293T | [1][7] |

| APL-16-5 | Polymerase PA subunit | TRIM25 | - | 0.28 | Not Specified | [1][4] |

| Compound 8e | Neuraminidase (NA) | VHL | - | low µM | Not Specified | [8] |

Table 3: PROTACs Targeting Coronaviruses (including SARS-CoV-2)

| PROTAC | Target | E3 Ligase Ligand | EC50 (µM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | | PROTAC 6 | Not Specified | Not Specified | 10.8 (SARS-CoV-2), 1.6 (HCoV-OC43), 6.5 (HCoV-229E) | Not Specified |[1] | | B1-C9-V | Main Protease (Mpro) | VHL | 0.08 | Not Specified |[9] | | THAL-SNS032 | CDK9 (Host) | Thalidomide (CRBN) | 0.03 (HCMV) | Not Specified |[7] |

Key Signaling Pathways in Viral Replication Targeted by PROTACs

The development of effective antiviral PROTACs relies on a thorough understanding of the key signaling pathways involved in viral entry, replication, and pathogenesis. The following diagrams, generated using Graphviz (DOT language), illustrate some of these critical pathways.

Caption: General mechanism of action of a PROTAC, leading to targeted protein degradation.

Caption: HCV NS3/4A protease pathway and the intervention point for a targeted PROTAC.

Caption: Influenza virus entry pathway mediated by Hemagglutinin (HA) and the point of PROTAC intervention.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of antiviral PROTACs.

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a method to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

Materials:

-

Purified, tagged Protein of Interest (POI) (e.g., GST-tagged)

-

Purified, tagged E3 Ligase Complex (e.g., FLAG-tagged CRBN/DDB1)

-

PROTAC of interest

-

AlphaLISA anti-tag Donor Beads (e.g., Anti-GST Donor Beads)

-

AlphaLISA anti-tag Acceptor Beads (e.g., Anti-FLAG Acceptor Beads)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white opaque microplates

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of the PROTAC in assay buffer.

-

Prepare solutions of the tagged POI and tagged E3 ligase complex at a fixed concentration in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

-

-

Assay Assembly:

-

In a 384-well plate, add 5 µL of the PROTAC dilution.

-

Add 5 µL of the tagged POI solution.

-

Add 5 µL of the tagged E3 ligase complex solution.

-

Incubate at room temperature for 60-90 minutes to allow for ternary complex formation.

-

-

Detection:

-

Add 10 µL of the Donor and Acceptor bead slurry to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a compatible microplate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, which is indicative of ternary complex formation.

-

Protein Degradation Assay (Western Blot)

This protocol details the assessment of target protein degradation in cells treated with a PROTAC using Western blotting.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a negative control for degradation)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Treat the cells with a dilution series of the PROTAC or DMSO for the desired time period (e.g., 4, 8, 16, 24 hours). Include a positive control (if available) and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Antiviral Efficacy Assay (Plaque Assay)

This protocol describes a method to determine the antiviral activity of a PROTAC by measuring the reduction in viral plaque formation.[8][9]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

PROTAC of interest

-

Cell culture medium and supplements

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., crystal violet solution)

Procedure:

-

Cell Seeding:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

-

Viral Infection and Compound Treatment:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

Remove the viral inoculum.

-

Add the overlay medium containing different concentrations of the PROTAC or DMSO (vehicle control).

-

-

Plaque Development:

-

Incubate the plates at the optimal temperature for viral replication for a period sufficient for plaques to form (typically 2-10 days).

-

-

Plaque Visualization and Quantification:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each PROTAC concentration compared to the vehicle control.

-

Determine the EC50 value, which is the concentration of the PROTAC that inhibits plaque formation by 50%.

-

Future Perspectives and Challenges

The application of PROTAC technology in antiviral drug development is still in its early stages, but the initial results are highly encouraging.[1][10] Future research will likely focus on several key areas:

-

Expansion of the Target Scope: Identifying and validating new viral and host proteins that are amenable to PROTAC-mediated degradation. This includes targeting viral proteins that lack enzymatic function and are considered "undruggable" by traditional inhibitors.[4]

-

Optimization of PROTAC Design: Improving the cell permeability, pharmacokinetic properties, and tissue-specific delivery of antiviral PROTACs.[11]

-

Dual-Target Degradation Strategies: Developing PROTACs that can simultaneously degrade a viral protein and a host factor involved in the viral life cycle, potentially leading to synergistic antiviral effects and a higher barrier to resistance.[1][10]

-

PROTAC-based Vaccines: Exploring the potential of PROTACs to create attenuated viruses for vaccine development by targeting key viral proteins for degradation.[11]

Despite the great potential, several challenges remain. These include the potential for off-target protein degradation, the development of resistance through mutations in the E3 ligase or the target protein's binding site, and the need for more efficient in vivo delivery methods.[11] Addressing these challenges will be crucial for the successful clinical translation of antiviral PROTACs.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Hemagglutinin (influenza) - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influenza virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PROTAC SARS-CoV-2 Mpro Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of SARS-CoV-2 has necessitated the development of novel antiviral therapeutics. One promising strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to selectively degrade viral proteins. This document provides detailed application notes and protocols for a cell-based assay to evaluate "PROTAC SARS-CoV-2 Mpro degrader-1", a compound designed to target the Main Protease (Mpro) of the virus for degradation. Mpro is a highly conserved protease essential for viral replication, making it an attractive target for antiviral drug development.[1][2] The described PROTAC, also referred to as MPD2 in some studies, has been shown to effectively reduce Mpro protein levels in a time-dependent, CRBN-mediated, and proteasome-driven manner.[1][2][3][4][5][6]

Mechanism of Action

This compound is a heterobifunctional molecule.[1][5] One end of the molecule binds to the SARS-CoV-2 Main Protease (Mpro), the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][5] This proximity induces the ubiquitination of Mpro, marking it for degradation by the 26S proteasome.[7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple Mpro proteins.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (MPD2).

| Parameter | Value | Cell Line | Description |

| DC50 | 296 nM | 293T cells expressing Mpro-eGFP | The concentration of the PROTAC that results in 50% degradation of the target protein.[1][4][5][6] |

| EC50 | 492 nM | A549-ACE2 cells infected with SARS-CoV-2 | The concentration of the PROTAC that results in a 50% reduction in viral activity.[1][4][5][6] |

| CC50 | 120 µM | 293T cells | The concentration of the PROTAC that causes a 50% reduction in cell viability.[1][3] |

Signaling Pathway Diagram

Caption: Mechanism of PROTAC-mediated Mpro degradation.

Experimental Workflow Diagram

Caption: Cell-based assay experimental workflow.

Detailed Experimental Protocols

Mpro Degradation Assay in 293T-Mpro-eGFP Cells (for DC50 Determination)

This protocol describes how to measure the degradation of SARS-CoV-2 Mpro in a stable cell line expressing an Mpro-eGFP fusion protein.

Materials:

-

293T cells stably expressing Mpro-eGFP

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Reagents for Western Blotting or High-Content Imaging system

Protocol:

-

Cell Seeding: Seed the 293T-Mpro-eGFP cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the PROTAC Mpro degrader-1 in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Analysis:

-

Western Blot:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against GFP and a loading control (e.g., GAPDH or β-actin), followed by appropriate secondary antibodies.

-

Visualize the protein bands and quantify the band intensities.

-

-

High-Content Imaging:

-

Fix, permeabilize, and stain the cells with a nuclear counterstain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the mean fluorescence intensity of eGFP per cell.

-

-

-

Data Analysis: Normalize the Mpro-eGFP signal to the loading control (for Western Blot) or cell number (for imaging). Plot the percentage of remaining Mpro-eGFP as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Antiviral Assay in SARS-CoV-2 Infected A549-ACE2 Cells (for EC50 Determination)

This protocol is for determining the antiviral efficacy of the PROTAC in a relevant cell line infected with SARS-CoV-2. Note: This protocol must be performed in a BSL-3 facility.

Materials:

-

A549-ACE2 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound (stock solution in DMSO)

-

96-well plates

-

Reagents for RT-qPCR or plaque assay

Protocol:

-

Cell Seeding: Seed A549-ACE2 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.

-

Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.[1] Incubate for 1 hour to allow for viral entry.[1]

-

Treatment: After the 1-hour incubation, remove the virus-containing medium and add fresh medium with serial dilutions of the PROTAC Mpro degrader-1.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[1][5]

-

Analysis:

-

RT-qPCR:

-

Extract viral RNA from the cell culture supernatant or cell lysate.

-

Perform one-step or two-step RT-qPCR to quantify the viral RNA levels.

-

-

Plaque Assay:

-

Collect the supernatant and perform serial dilutions.

-

Infect a fresh monolayer of susceptible cells (e.g., Vero E6) with the dilutions.

-

Overlay with a semi-solid medium and incubate until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

-

-

Data Analysis: Calculate the percentage of viral inhibition for each PROTAC concentration relative to the vehicle control. Plot the percentage of inhibition against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (for CC50 Determination)

This protocol assesses the general toxicity of the PROTAC on the host cells.

Materials:

-

293T or A549-ACE2 cells

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT reagent or other cell viability assay kits (e.g., CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Treatment: Treat the cells with a range of concentrations of the PROTAC Mpro degrader-1.

-

Incubation: Incubate for the same duration as the degradation or antiviral assay (e.g., 48-72 hours).

-

Analysis: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals to measure the absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the CC50 value.[1]

References

- 1. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease | BioGRID [thebiogrid.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in PROTAC-Based Antiviral Strategies | MDPI [mdpi.com]

Application Notes and Protocols: Leveraging CRISPR-Cas9 to Interrogate PROTAC-mediated Mpro Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Synergy of Technologies

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These molecules consist of a ligand for the POI and another for an E3 ubiquitin ligase, joined by a chemical linker.[2] This tripartite assembly results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" catalytic mechanism offers significant advantages over traditional inhibitors, including the ability to target "undruggable" proteins and overcome resistance.[1][3]

The main protease (Mpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it a prime therapeutic target. PROTACs designed to degrade Mpro represent a novel antiviral strategy.[4][5]

The CRISPR-Cas9 system, a powerful and precise genome-editing tool, offers a suite of applications to rigorously study and validate these Mpro-targeting PROTACs.[6][7] From validating the mechanism of action to identifying potential resistance pathways, CRISPR-Cas9 is an indispensable tool in the development of PROTAC-based therapeutics.[4][8] This document provides detailed application notes and protocols for using CRISPR-Cas9 methodologies to study Mpro degraders.

Application I: Mechanism of Action (MoA) Validation via CRISPR-Cas9 Knockout

A fundamental step in PROTAC development is confirming that the degradation of the target protein proceeds through the intended E3 ligase-dependent pathway. CRISPR-Cas9-mediated knockout of the E3 ligase recruited by the PROTAC is the gold standard for this validation. If the PROTAC is effective in wild-type cells but fails to degrade the target in E3 ligase knockout cells, it provides strong evidence for the intended mechanism of action.

A recent study developing a first-in-class Mpro degrader, MPD2, utilized this exact approach.[4] The researchers hypothesized that MPD2 recruits the Cereblon (CRBN) E3 ligase. To confirm this, they used CRISPR-Cas9 to generate CRBN knockout (CRBN-KO) cells.[1][4] As expected, MPD2 induced Mpro degradation in control cells but was ineffective in CRBN-KO cells, confirming its CRBN-dependent mechanism.[4]

Logical Workflow for MoA Validation

Caption: Workflow for validating a PROTAC's mechanism using CRISPR-Cas9 knockout.

Application II: Uncovering Resistance Mechanisms with Genome-Wide CRISPR Screens

A significant challenge in drug development is the emergence of resistance.[3] For PROTACs, resistance can arise from mutations or loss of expression in the components of the degradation machinery, most notably the E3 ligase itself.[8] Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method to identify genes whose loss confers resistance to a PROTAC degrader.[8][9]

In a typical screen, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells.[9] The cells are then treated with the Mpro degrader at a concentration sufficient to inhibit the growth of or kill unmodified cells. Cells that survive and proliferate are enriched for sgRNAs that have knocked out genes essential for the PROTAC's efficacy. Sequencing the sgRNAs in the surviving population reveals the "hits"—the genes that, when lost, lead to drug resistance.

Experimental Workflow for CRISPR Resistance Screen

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify resistance genes.

Application III: Modulating Gene Expression with CRISPRi and CRISPRa

While CRISPR knockout permanently ablates a gene, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) provide a means to reversibly repress or activate gene expression, respectively.[10][11] These technologies use a catalytically "dead" Cas9 (dCas9) that can no longer cut DNA but still binds to the target sequence specified by the sgRNA.[12]

-

CRISPRi: By fusing dCas9 to a transcriptional repressor domain (e.g., KRAB), sgRNAs can be targeted to a gene's promoter to block transcription. This is useful for studying the effect of reducing the expression of essential genes that would be lethal if fully knocked out.[12]

-

CRISPRa: Fusing dCas9 to a transcriptional activator domain (e.g., VPR) allows for the targeted upregulation of a gene.[12] This can be used to investigate whether overexpressing certain components of the UPS (e.g., a specific E3 ligase) can enhance PROTAC efficacy.

These tools are invaluable for fine-tuning the cellular environment to understand how varying levels of Mpro or UPS components affect degrader performance.

Comparison of CRISPR Modalities

References

- 1. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]

- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthego.com [synthego.com]

- 11. researchgate.net [researchgate.net]

- 12. cellecta.com [cellecta.com]

Application Notes and Protocols: High-Throughput Screening for Novel Mpro PROTACs

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that offer a distinct mechanism of action compared to traditional inhibitors.[3][4] These heterobifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[5][6][7] This approach provides several advantages, including the potential for catalytic activity at substoichiometric concentrations and the ability to target proteins previously considered "undruggable".[4][8][9]

The discovery of potent and selective Mpro PROTACs requires a robust high-throughput screening (HTS) strategy to efficiently evaluate large compound libraries. This document outlines a comprehensive workflow and detailed protocols for identifying and characterizing novel Mpro PROTACs, from initial hit identification to cellular activity confirmation.

High-Throughput Screening (HTS) Workflow

A tiered screening cascade is employed to efficiently identify and validate Mpro PROTAC candidates. The workflow begins with a high-throughput primary screen to identify compounds that bind to Mpro. Subsequent assays confirm the formation of the key ternary complex, measure target degradation in cells, and finally, assess antiviral efficacy.

Caption: High-level workflow for the discovery of Mpro PROTACs.

PROTAC Mechanism of Action: Mpro Degradation

The fundamental mechanism of an Mpro PROTAC involves the formation of a ternary complex between the Mpro target protein, the PROTAC molecule, and a recruited E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the Mpro surface. The polyubiquitinated Mpro is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle.

Caption: Mechanism of PROTAC-mediated Mpro degradation.

Experimental Protocols

Primary Screening: Mpro Activity Assays

Primary screens are designed to rapidly identify compounds that inhibit Mpro's proteolytic activity. Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays are robust, HTS-compatible methods for this purpose.[10][11]

A. FRET-Based Mpro Cleavage Assay

This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in an increase in fluorescence.[10][12]

-

Reagents & Buffers:

-

Protocol:

-

Dispense 2 µL of test compounds (or DMSO for negative control, positive control) into a 384-well assay plate.

-

Add 10 µL of Mpro enzyme solution (final concentration ~200 nM) to each well.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of FRET substrate solution (final concentration ~20 µM).

-

Immediately monitor the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over 15-30 minutes using a plate reader.[12]

-

Calculate the initial reaction velocity (RFU/s) and determine the percent inhibition relative to controls.

-

B. Fluorescence Polarization (FP) Assay

This assay measures the change in polarization of a fluorescently labeled peptide probe upon cleavage by Mpro. The smaller, cleaved fragment tumbles more rapidly in solution, leading to a decrease in polarization.[10][11]

-

Reagents & Buffers:

-

Protocol:

-

Incubate Mpro solution with test compounds for 30 minutes at room temperature in a black 96-well or 384-well microplate.[11]

-

Add the FP probe to initiate the cleavage reaction.

-

After a 1-hour incubation, add avidin to the mixture. Avidin binds to the biotin on the uncleaved probe, increasing its effective size and maximizing the polarization signal difference.[10]

-

Measure the fluorescence polarization (mP value) using a plate reader equipped with appropriate filters.

-

A decrease in the mP value indicates Mpro activity (probe cleavage), while active inhibitors will maintain a high mP value.

-

Ternary Complex Formation Assay: AlphaLISA

Confirming that a PROTAC can form a stable ternary complex with Mpro and an E3 ligase is critical.[15] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is an ideal technology for this purpose.[16][17][18]

Caption: Principle of the AlphaLISA ternary complex assay.

-

Reagents & Buffers:

-

Protocol:

-

Add biotinylated Mpro, His-tagged E3 ligase, and the PROTAC compound to a 384-well OptiPlate.

-

Incubate for 1 hour at room temperature to allow for ternary complex formation.

-

In subdued light, add a mixture of Streptavidin Donor Beads and Anti-His Acceptor Beads to all wells.[18]

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

Read the plate on an Alpha-enabled plate reader. A high signal indicates the formation of the Mpro-PROTAC-E3 ligase complex, bringing the donor and acceptor beads into proximity.

-

Cellular Mpro Degradation Assay

The definitive test for a PROTAC is its ability to induce the degradation of the target protein in a cellular context. This is typically assessed by Western Blot.[8]

-

Materials:

-

Cell Line: A human cell line stably expressing Mpro, often as a fusion protein (e.g., Mpro-eGFP) for easier detection, such as HEK293T or A549-ACE2 cells.[8][20]

-

Reagents: Test PROTACs, Pomalidomide (CRBN ligand control), MG132 (proteasome inhibitor control).[8]

-

Antibodies: Anti-Mpro or anti-GFP antibody, anti-GAPDH or anti-β-actin (loading control).

-

-

Protocol:

-

Plate Mpro-expressing cells in 6-well or 12-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test PROTAC for a defined time course (e.g., 4, 8, 12, 24 hours).[8][9]

-

Include control wells: DMSO (vehicle), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a competitor E3 ligand (e.g., pomalidomide) to confirm E3 ligase-dependent degradation.[8]

-

After treatment, wash cells with cold PBS and lyse them in RIPA buffer with protease inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mpro (or its tag) and a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.

-

Quantify band intensity using densitometry to determine the half-maximal degradation concentration (DC50).[8]

-

Data Presentation: Mpro PROTAC Performance

Quantitative data from the characterization of lead Mpro PROTACs should be summarized for clear comparison. The table below shows example data for hypothetical Mpro degraders.[8]

| Compound | Mpro Ligand | E3 Ligase Ligand | Mpro IC50 (nM) | DC50 (nM) | Antiviral EC50 (nM) |

| MPD1 | MPI8 | Pomalidomide | <1000 | 419 | >1000 |

| MPD2 | MPI8 | Pomalidomide | <1000 | 296 | 492 |

| MPD3 | MPI8 | Pomalidomide | <1000 | 431 | >1000 |

Data adapted from proof-of-concept studies.[8][21] IC50 represents the half-maximal inhibitory concentration in a biochemical assay. DC50 is the half-maximal degradation concentration in a cellular assay. EC50 is the half-maximal effective concentration in an antiviral assay.

The described HTS workflow and detailed protocols provide a robust framework for the discovery and validation of novel Mpro-targeting PROTACs. By combining high-throughput biochemical screens with mechanism-specific assays for ternary complex formation and cellular degradation, researchers can efficiently identify promising candidates. Subsequent characterization of antiviral activity will pave the way for the development of a new class of therapeutics to combat current and future coronavirus threats.

References

- 1. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 2. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 8. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Rapid, Automated, and Specific Immunoassay to Directly Measure Matrix Metalloproteinase-9–Tissue Inhibitor of Metalloproteinase-1 Interactions in Human Plasma Using AlphaLISA Technology: A New Alternative to Classical ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Assay for Identifying Diverse Antagonists of the Binding Interaction between the ACE2 Receptor and the Dynamic Spike Proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease | BioGRID [thebiogrid.org]

Application Notes and Protocols: Pharmacokinetic Analysis of PROTAC SARS-CoV-2 Mpro Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC SARS-CoV-2 Mpro degrader-1 is a novel compound designed to target the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication.[1] By inducing the degradation of Mpro, this PROTAC aims to inhibit viral activity with a distinct mechanism of action compared to traditional enzymatic inhibitors.

These application notes provide an overview of the available data and generalized protocols for the pharmacokinetic analysis of SARS-CoV-2 Mpro PROTACs. It is important to note that as of the current date, specific in vivo pharmacokinetic data for "this compound (compound 5)" is not publicly available. The data presented herein is for a closely related and well-characterized compound, MPD2, which also targets SARS-CoV-2 Mpro for degradation.

Data Presentation: In Vitro Activity and Metabolic Stability of a SARS-CoV-2 Mpro PROTAC (MPD2)

While detailed in vivo pharmacokinetic parameters for this compound are not available, the following table summarizes the reported in vitro activity and metabolic stability for the related degrader, MPD2.[2][3][4][5] This data is crucial for the initial assessment of the compound's potential before progressing to in vivo studies.

| Parameter | Value | Species/System | Description | Reference |

| DC50 | 296 nM | 293T cells expressing Mpro-eGFP | The concentration of the degrader required to induce 50% degradation of the target protein. | [4][5] |

| EC50 | 492 nM | A549-ACE2 cells infected with SARS-CoV-2 Delta variant | The concentration of the degrader that inhibits 50% of viral replication. | [6] |

| CC50 | 120 µM | 293T cells | The concentration of the degrader that causes 50% cytotoxicity. | [2] |

| In Vitro Half-life (t1/2) | 48 min | Human Liver Microsomes | The time required for the concentration of the degrader to be reduced by half in an in vitro metabolic assay. | [2][3] |

| Intrinsic Clearance (CLint) | 36.2 mL/min/kg | Human Liver Microsomes | A measure of the metabolic activity of the liver towards the compound. | [2][3] |

Signaling Pathway and Experimental Workflow

Mechanism of Action of PROTAC SARS-CoV-2 Mpro Degrader

The following diagram illustrates the proposed mechanism of action for a PROTAC targeting the SARS-CoV-2 main protease (Mpro). The PROTAC, a heterobifunctional molecule, simultaneously binds to the Mpro protein of interest and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of Mpro. The polyubiquitinated Mpro is then recognized and degraded by the proteasome, thereby reducing the viral load.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MPD2 | SARS-CoV-2 Mpro PROTAC | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound () for sale [vulcanchem.com]

Application Notes and Protocols for SARS-CoV-2 Infection Studies Using Cell Culture Models

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the critical need for robust and reliable in vitro models to study viral pathogenesis, transmission, and to accelerate the development of antiviral therapeutics and vaccines. Cell-based approaches are fundamental for investigating coronavirus infection biology, including viral entry, replication kinetics, and tropism.[1] This document provides an overview of various cell culture models, from traditional cell lines to advanced organoid systems, and details key experimental protocols for SARS-CoV-2 research.

Overview of Cell Culture Models for SARS-CoV-2

The choice of a cellular model is crucial and depends on the specific research question. Models range from immortalized cell lines, which are ideal for high-throughput screening, to primary cells and organoids that offer greater physiological relevance.

Permissive Immortalized Cell Lines

Commonly used laboratory cell lines have been instrumental as initial experimental models for studying viral pathogenicity and for screening antiviral compounds.[1]

-

Vero E6 Cells: Derived from the kidney of an African green monkey, Vero E6 cells are highly permissive to SARS-CoV-2 and exhibit a clear cytopathic effect (CPE), making them the gold standard for virus isolation, propagation, and quantification assays like plaque and TCID50 assays.[1][2] However, they lack the human-specific TMPRSS2 protease, which can lead to selective pressure and potential viral mutations during adaptation.[2]

-

Calu-3 Cells: A human lung adenocarcinoma cell line, Calu-3 cells are highly relevant for studying respiratory infection. They express both ACE2 and TMPRSS2, allowing the virus to use the TMPRSS2-mediated entry pathway almost exclusively.[1] SARS-CoV-2 grows to high titers in Calu-3 cells, but often without showing a distinct CPE.[1]

-

Caco-2 Cells: This human colorectal adenocarcinoma cell line is a valuable model for studying the gastrointestinal tropism of SARS-CoV-2. These cells express ACE2 and predominantly use the TMPRSS2 pathway for viral entry.[1]

-

HEK293T Cells: Human embryonic kidney 293T cells are not naturally permissive to SARS-CoV-2 but are easily transfected. They are widely used to create stable cell lines expressing human ACE2 (and often TMPRSS2), which are excellent tools for high-throughput screening of neutralizing antibodies and entry inhibitors.[3][4]

-

A549 Cells: A human lung carcinoma cell line, A549 is less permissive to SARS-CoV-2 than Calu-3. However, engineered A549 cells overexpressing ACE2 and TMPRSS2 are used for antiviral screening.[3][5]

Advanced Cell Culture Models

To better recapitulate the complexity of human tissues, researchers have turned to primary cells and 3D organoid models.[6][7]

-

Primary Human Airway Epithelial Cells (hAECs): Cultured at an air-liquid interface (ALI), primary hAECs differentiate into a pseudostratified epithelium containing ciliated, goblet, and basal cells, closely mimicking the in vivo airway.[8][9] This system is ideal for studying host-pathogen interactions, innate immune responses, and for profiling antiviral drugs in a highly relevant context.[8][10]

-

Organoids: Derived from human pluripotent stem cells or adult stem cells, organoids are self-organizing 3D structures that recapitulate the architecture and cellular complexity of organs like the lung, intestine, kidney, and liver.[11][12] Lung organoids, for instance, contain alveolar type II-like cells that express ACE2 and TMPRSS2 and are permissive to SARS-CoV-2 infection.[13][14] Organoids are powerful tools for studying tissue-specific tropism, pathogenesis, and for drug screening.[11][15]

Data Presentation: Comparison of SARS-CoV-2 Permissive Cell Lines

The following table summarizes the key characteristics and quantitative data for commonly used cell lines in SARS-CoV-2 research.

| Cell Line | Organism | Tissue Origin | Morphology | ACE2 Expression | TMPRSS2 Expression | SARS-CoV-2 Permissiveness & Titer | Key Applications |

| Vero E6 | African Green Monkey | Kidney | Epithelial | High | Low/Absent | High (10^6 - 10^7 PFU/mL); Clear CPE | Virus isolation, propagation, plaque assays, TCID50[1][2] |

| Calu-3 | Human | Lung (Adenocarcinoma) | Epithelial | Moderate | High | High (10^6 - 10^7 PFU/mL); No clear CPE | Antiviral screening, pathogenesis studies[1][16][17] |

| Caco-2 | Human | Colon (Adenocarcinoma) | Epithelial | High | High | Moderate to High (10^5 - 10^6 PFU/mL) | GI tropism studies, antiviral screening[1][2] |

| Huh-7 | Human | Liver (Hepatoma) | Epithelial | Moderate | Moderate | Moderate | Liver tropism studies[1] |

| HEK293T | Human | Kidney (Embryonic) | Epithelial | Very Low | Very Low | Not permissive unless engineered to express ACE2/TMPRSS2 | Pseudovirus entry assays, high-throughput screening[1][3] |

| A549 | Human | Lung (Carcinoma) | Epithelial | Low | Low | Low permissiveness unless engineered | Host response studies, antiviral screening (engineered)[3][18] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of viral entry and replication is fundamental for developing targeted therapies.

SARS-CoV-2 Entry into Host Cells

SARS-CoV-2 entry is a multi-step process initiated by the binding of the viral Spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[19][20] For membrane fusion to occur, the S protein must be cleaved by host proteases. This can happen via two main pathways:

-

Early Pathway (Cell Surface): The serine protease TMPRSS2, present on the cell surface, cleaves the S protein, allowing for direct fusion of the viral and cellular membranes.[19][21]

-

Late Pathway (Endosomal): After binding to ACE2, the virus is taken up into an endosome.[22] Inside the endosome, low pH activates cathepsin proteases, which cleave the S protein and trigger fusion with the endosomal membrane.[21]

Caption: SARS-CoV-2 cellular entry pathways.

SARS-CoV-2 Replication Cycle

Once the viral RNA is released into the cytoplasm, the host cell's machinery is hijacked to produce new viral components.[23]

-

Translation: The viral genomic RNA is translated to produce polyproteins (pp1a and pp1ab), which are then cleaved into non-structural proteins (nsps) that form the replication/transcription complex (RTC).[20][23]

-

Replication & Transcription: The RTC replicates the viral RNA genome and transcribes a set of subgenomic mRNAs.[24]

-

Protein Synthesis & Assembly: The subgenomic mRNAs are translated into structural proteins (Spike, Envelope, Membrane, and Nucleocapsid). These proteins are processed in the ER and Golgi. The Nucleocapsid (N) protein encapsidates the genomic RNA.

-

Virion Release: New virions are assembled in the ER-Golgi intermediate compartment (ERGIC) and are then transported in vesicles to the cell surface for release via exocytosis.[24]

Caption: Overview of the SARS-CoV-2 replication cycle.

Experimental Protocols

Accurate quantification of infectious virus and assessment of antiviral efficacy are cornerstones of SARS-CoV-2 research.

Protocol: SARS-CoV-2 Plaque Assay

The plaque assay is the gold standard for quantifying infectious viral particles, where each plaque-forming unit (PFU) corresponds to a single infectious virion.[25][26]

Materials:

-

Vero E6 cells

-

Complete Medium (e.g., DMEM + 10% FBS)

-

Infection Medium (e.g., DMEM + 2% FBS)

-

SARS-CoV-2 virus stock

-

Overlay Medium: 2X MEM containing 4% FBS mixed 1:1 with 1.4% agarose

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Staining Solution: 1% Crystal Violet in 20% ethanol

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to achieve 90-100% confluency on the day of infection.[26]

-

Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in infection medium.

-

Infection: Remove growth medium from cells and wash once with PBS. Inoculate each well with the virus dilutions.

-

Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.[27]

-

Overlay: After adsorption, remove the inoculum and gently add 2 mL (for 6-well plates) of overlay medium to each well. Allow it to solidify at room temperature.[26]

-

Incubation: Incubate the plates at 37°C for 3 days or until plaques are visible.[26]

-

Fixation: Add 1 mL of 4% PFA on top of the overlay and incubate overnight at 4°C to inactivate the virus.[26]

-

Staining: Carefully remove the agarose plugs and PFA. Wash the cell monolayer with PBS. Add crystal violet solution to each well and incubate for 5-10 minutes.[27]

-

Washing & Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the plaques and calculate the viral titer in PFU/mL.

Caption: Workflow for a standard SARS-CoV-2 plaque assay.

Protocol: TCID50 (50% Tissue Culture Infectious Dose) Assay

The TCID50 assay determines the virus concentration required to infect 50% of the inoculated cell cultures.[28][29] It is a common alternative to the plaque assay.

Materials:

-

Vero E6 or Vero-TMPRSS2 cells

-

96-well cell culture plates

-

Complete Medium

-

Infection Medium

-

SARS-CoV-2 virus stock

-

Fixation and Staining solutions (as for plaque assay) or a cell viability reagent (e.g., CellTiter-Glo).[30]

Procedure:

-

Cell Seeding: The day before the assay, seed cells in a 96-well plate (e.g., 2 x 10^4 cells/well).[31]

-

Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in infection medium.

-

Infection: Remove the growth medium and add 100 µL of each virus dilution to replicate wells (typically 8 replicates per dilution). Include a "cells only" control.

-

Incubation: Incubate the plate at 37°C for 3-5 days.

-

Scoring: Observe each well for the presence of CPE using a light microscope. Score each well as positive (+) or negative (-) for infection.

-

Calculation: Calculate the TCID50/mL value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[28][30]

Caption: Workflow for a SARS-CoV-2 TCID50 assay.

Protocol: High-Throughput Antiviral Compound Screening

This protocol outlines a cell-based assay in a 96- or 384-well format to screen for compounds that inhibit SARS-CoV-2-induced CPE.[32][33]

Materials:

-

Permissive cells that show clear CPE (e.g., Vero E6, U87.ACE2+).[4]

-

96- or 384-well plates

-

Test compounds, positive control (e.g., Remdesivir), negative control (e.g., DMSO)

-

SARS-CoV-2 virus stock

-

Cell viability assay reagent (e.g., MTS or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in assay plates and incubate overnight.

-

Compound Addition: Prepare serial dilutions of test compounds. Add the compounds to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Infection: Dilute SARS-CoV-2 to a pre-determined multiplicity of infection (MOI) that causes ~90% cell death in 48-72 hours. Add the virus to all wells except the "cells only" control.

-

Incubation: Incubate plates for 48-72 hours at 37°C.

-

Readout: Add the cell viability reagent to all wells according to the manufacturer's instructions. Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Data Analysis:

-

Normalize the data: Set the "cells only" control as 100% viability and the "virus control" as 0% viability.

-

Calculate the percentage of CPE reduction for each compound concentration.

-

Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

-

Separately, perform a cytotoxicity assay (CC50) without the virus to assess compound toxicity.[32]

-

Caption: High-throughput screening workflow for antiviral compounds.

References

- 1. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replication kinetics and infectivity of SARS-CoV-2 variants of concern in common cell culture models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. SARS-CoV-2 Permissive glioblastoma cell line for high throughput antiviral screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 6. [PDF] Cell culture models for SARS-CoV-2 infectivity and systemic complications | Semantic Scholar [semanticscholar.org]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the SARS-CoV-2 Host Response in Primary Human Airway Epithelial Cells from Aged Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Respiratory epithelial cell responses to SARS-CoV-2 in COVID-19 | Thorax [thorax.bmj.com]

- 11. mdpi.com [mdpi.com]

- 12. Organoids: A New Model for SARS-CoV-2 Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. mdpi.com [mdpi.com]

- 15. Human organoid models to study SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SARS‐CoV‐2‐infected human airway epithelial cell cultures uniquely lack interferon and immediate early gene responses caused by other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel signaling pathways regulate SARS-CoV and SARS-CoV-2 infectious disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccjm.org [ccjm.org]

- 21. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 22. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | SARS-CoV-2 and the Host Cell: A Tale of Interactions [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2.5. SARS-CoV-2 Plaque Assays [bio-protocol.org]

- 27. protocols.io [protocols.io]

- 28. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 30. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay | Springer Nature Experiments [experiments.springernature.com]

- 31. SARS-CoV-2 TCID50 [protocols.io]

- 32. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Antiviral PROTACs in Animal Models

Introduction

Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary therapeutic modality that has rapidly expanded from oncology to virology.[1][2][3] Unlike traditional antiviral drugs that act as inhibitors ("occupancy-driven"), PROTACs are bifunctional molecules designed to eliminate specific viral or host proteins essential for viral replication.[4][5] They achieve this by hijacking the host's ubiquitin-proteasome system (UPS), offering a catalytic, "event-driven" mechanism that can overcome challenges like drug resistance and target previously "undruggable" proteins.[2][5][6]

PROTACs consist of three components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7] This structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[7][8] As the PROTAC molecule is released after inducing degradation, it can act catalytically, degrading multiple target proteins.[5][9]

The transition from promising in vitro results to successful in vivo outcomes requires robust and well-designed animal models. These models are crucial for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of antiviral PROTACs before they can be considered for clinical trials.[10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of animal models for evaluating antiviral PROTACs against various viral pathogens.

General Mechanism of Action of Antiviral PROTACs

The core function of an antiviral PROTAC is to selectively tag a target protein (either of viral origin or a host factor required by the virus) for destruction by the cell's own machinery.

References

- 1. mdpi.com [mdpi.com]

- 2. PROTACs in Antivirals: Current Advancements and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTACs in Antivirals: Current Advancements and Future Perspectives [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Technology: A New Application In Influenza Vaccines | Biopharma PEG [biochempeg.com]

- 9. mdpi.com [mdpi.com]

- 10. PROTAC in animal model - Profacgen [profacgen.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for SARS-CoV-2 Mpro PROTACs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs targeting the SARS-CoV-2 main protease (Mpro).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and evaluation of SARS-CoV-2 Mpro PROTACs, with a focus on linker-related challenges.